1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol 1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol
Brand Name: Vulcanchem
CAS No.: 99960-22-2
VCID: VC6408544
InChI: InChI=1S/C14H11FN2S/c15-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)16-14(17)18/h1-8H,9H2,(H,16,18)
SMILES: C1=CC=C2C(=C1)NC(=S)N2CC3=CC=C(C=C3)F
Molecular Formula: C14H11FN2S
Molecular Weight: 258.31

1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol

CAS No.: 99960-22-2

Cat. No.: VC6408544

Molecular Formula: C14H11FN2S

Molecular Weight: 258.31

* For research use only. Not for human or veterinary use.

1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol - 99960-22-2

CAS No. 99960-22-2
Molecular Formula C14H11FN2S
Molecular Weight 258.31
IUPAC Name 3-[(4-fluorophenyl)methyl]-1H-benzimidazole-2-thione
Standard InChI InChI=1S/C14H11FN2S/c15-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)16-14(17)18/h1-8H,9H2,(H,16,18)
Standard InChI Key MFJXLODMXNVOMK-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)NC(=S)N2CC3=CC=C(C=C3)F

Chemical Identity and Structural Properties

Molecular Architecture and Spectral Characterization

1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol features a benzodiazole core fused with a benzene ring and substituted at the 1-position by a 4-fluorophenylmethyl group. The thiol (-SH) group at the 2-position introduces potential for hydrogen bonding and redox activity. Key spectral data include:

  • Infrared (IR) Spectroscopy: Expected absorption bands for C-F (1090–1020 cm1^{-1}), C=S (1250–1050 cm1^{-1}), and aromatic C-H stretching (3100–3000 cm1^{-1}).

  • Nuclear Magnetic Resonance (NMR): The 1H^1\text{H}-NMR spectrum of analogous compounds reveals distinct signals for the fluorophenylmethyl protons (δ 5.18 ppm, singlet) and aromatic protons (δ 7.45–8.83 ppm) .

  • Mass Spectrometry (MS): Electrospray ionization (ESI)-MS data for related structures show molecular ion peaks at m/z 258.31, consistent with the compound’s molecular weight.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC14H11FN2S\text{C}_{14}\text{H}_{11}\text{FN}_2\text{S}
Molecular Weight258.31 g/mol
IUPAC Name3-[(4-Fluorophenyl)methyl]-1H-benzimidazole-2-thione
SMILESC1=CC=C2C(=C1)NC(=S)N2CC3=CC=C(C=C3)F
SolubilityNot experimentally determined

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol typically involves multi-step organic reactions, as inferred from analogous benzodiazole derivatives . A plausible route includes:

  • Benzodiazole Ring Formation: Condensation of o-phenylenediamine with carbon disulfide (CS2\text{CS}_2) under basic conditions to yield the 2-thiol intermediate.

  • N-Alkylation: Introduction of the 4-fluorophenylmethyl group via alkylation of the benzodiazole nitrogen using 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate .

Reaction conditions for similar compounds involve refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours . Computational modeling of molecular transport properties may guide solvent selection and reaction optimization .

Key Chemical Reactions

  • Thiol-Disulfide Exchange: The -SH group participates in redox reactions, forming disulfide bridges under oxidative conditions.

  • Electrophilic Substitution: The electron-rich benzodiazole ring undergoes nitration or sulfonation at the 5- and 6-positions.

  • Complexation with Metals: Thiolate anions coordinate with transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) to form chelates, relevant in catalytic applications.

While direct evidence for 1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol is lacking, structurally related 1,3,4-oxadiazole-2-thiol derivatives exhibit potent cytotoxicity against cancer cell lines. For example, compounds 18 and 22 in a 2015 study demonstrated IC50_{50} values of 0.010 µM and 0.012 µM against MCF-7 breast cancer cells, surpassing reference drugs . Molecular docking studies suggest these compounds inhibit epidermal growth factor receptor (EGFR) tyrosine kinase by forming hydrogen bonds with active-site residues (e.g., Met769 and Thr766) .

Antimicrobial Properties

Benzodiazole-thiol hybrids show broad-spectrum antimicrobial activity. The thiol group enhances membrane permeability, while the fluorophenyl group contributes to hydrophobic interactions with bacterial targets.

Industrial and Research Applications

Pharmaceutical Development

The compound’s dual functionality (thiol and fluorophenyl groups) positions it as a candidate for:

  • Prodrug Design: Thiols can be oxidized to disulfides for controlled drug release.

  • Radiotracers: 18F^{18}\text{F}-labeling of the fluorophenyl group enables PET imaging applications .

Material Science

Benzodiazole-thiols serve as ligands in photovoltaic cells and corrosion inhibitors due to their electron-deficient aromatic systems.

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